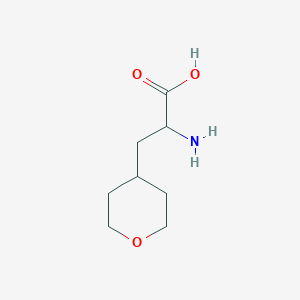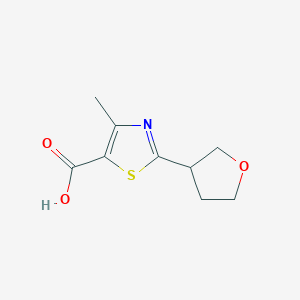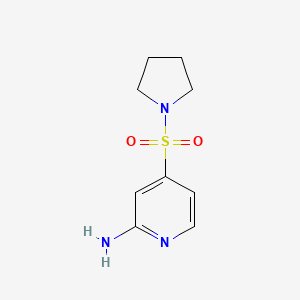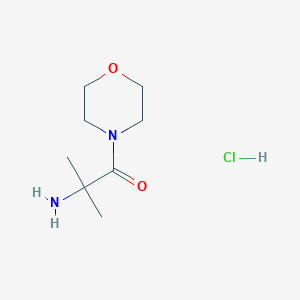
2-アミノ-3-(テトラヒドロ-2H-ピラン-4-イル)プロパン酸
説明
科学的研究の応用
創薬開発
2-アミノ-3-(テトラヒドロ-2H-ピラン-4-イル)プロパン酸: は、医薬品設計および合成に使用できる化合物です。その構造は、タンパク質の構成要素であるアミノ酸の構造に似ています。この類似性により、天然の生物学的プロセスを模倣または干渉することができ、新規薬剤の開発における貴重なツールとなります。 例えば、代謝経路を調節する酵素阻害剤の生成に使用できます .
材料科学
材料科学では、この化合物の安定した環状構造を形成する能力により、特定の特性を持つポリマーの合成に最適な候補となっています。 これらのポリマーは、生分解性、強度、柔軟性などの望ましい特性を持つ新素材の開発に役立つ可能性があります .
化学合成
この化合物は、有機合成における重要な中間体として役立ちます。 その反応性側鎖は、さまざまな誘導体を生成するために修飾することができ、それらはさまざまな化学用途のための複雑な分子の合成に使用できます .
生体共役
2-アミノ-3-(テトラヒドロ-2H-ピラン-4-イル)プロパン酸: は、その特性を変更するか、検出を可能にするために生体分子に結合される生体共役技術に使用できます。 これは、診断ツールの開発や標的型薬物送達システムにおいて特に役立ちます .
分析化学
分析化学では、この化合物の誘導体は、クロマトグラフィー法および質量分析における標準または試薬として使用できます。 これは、複雑な生物学的サンプルの同定と定量に役立ちます .
神経科学研究
この化合物の神経伝達物質アミノ酸との構造的類似性は、神経科学研究における潜在的な応用を示唆しています。 神経伝達物質経路の研究や神経疾患の治療薬の開発に使用できます .
生化学分析
Biochemical Properties
2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases, which facilitate the transfer of amino groups between molecules . These interactions are crucial for maintaining cellular homeostasis and metabolic balance.
Cellular Effects
The effects of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mTOR signaling pathway, which is essential for cell growth and proliferation . Additionally, it can alter gene expression patterns, leading to changes in protein synthesis and cellular responses.
Molecular Mechanism
At the molecular level, 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain kinases, thereby affecting phosphorylation events within the cell . These molecular interactions are critical for regulating cellular activities and maintaining physiological functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over extended periods, leading to altered cellular responses . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid vary with different dosages in animal models. Low doses may have minimal impact, while higher doses can lead to significant physiological changes. For example, high doses have been associated with toxic effects, such as liver damage and oxidative stress . Determining the appropriate dosage is crucial for ensuring the compound’s safety and efficacy in experimental settings.
Metabolic Pathways
2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For instance, it can be metabolized by aminotransferases to form other amino acids, which are then utilized in various metabolic processes . These pathways are essential for maintaining metabolic flux and ensuring the compound’s proper utilization within the cell.
Transport and Distribution
The transport and distribution of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . Understanding these transport mechanisms is vital for elucidating the compound’s overall effects on cellular function.
Subcellular Localization
The subcellular localization of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects . Identifying these localization patterns is crucial for understanding the compound’s role in cellular processes.
特性
IUPAC Name |
2-amino-3-(oxan-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c9-7(8(10)11)5-6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHHRIISICNOLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734386 | |
| Record name | 3-Oxan-4-ylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773828-10-7 | |
| Record name | 3-Oxan-4-ylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(But-2-yn-1-yloxy)phenyl]methanol](/img/structure/B1527485.png)


![[(2-Chloropyridin-4-yl)methyl]dimethylamine](/img/structure/B1527490.png)



methylamine](/img/structure/B1527494.png)


![6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1527503.png)



